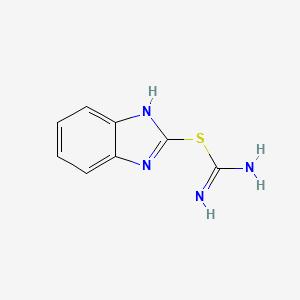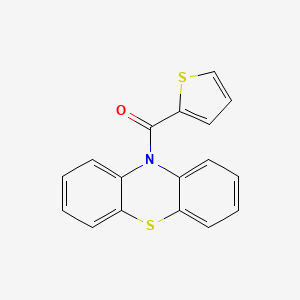
1H-benzimidazol-2-yl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-2-yl carbamimidothioate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1H-benzimidazol-2-yl carbamimidothioate typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the addition of an appropriate amine . The reaction conditions often include refluxing in an ethanol-water solution with potassium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazol-2-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazol-2-yl carbamimidothioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl carbamimidothioate involves its interaction with various molecular targets and pathways. For instance, its antiparasitic activity is attributed to its ability to induce oxidative stress in parasites, leading to their death . The compound’s antioxidant activity is due to its ability to scavenge free radicals through hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SPLET), and radical adduct formation (RAF) mechanisms .
Comparison with Similar Compounds
1H-Benzimidazol-2-yl carbamimidothioate can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-2-yl hydrazones: These compounds also exhibit antiparasitic and antioxidant activities but differ in their specific molecular targets and pathways.
Benzimidazole carbamates: Known for their cytotoxicity in cancer cells, these compounds bind to the colchicine binding site on microtubules.
The uniqueness of this compound lies in its combined antiparasitic and antioxidant properties, making it a versatile compound for various applications.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its diverse chemical reactions, mechanism of action, and comparison with similar compounds highlight its uniqueness and versatility. Further research and development could unlock even more applications for this promising compound.
Properties
CAS No. |
306753-22-0 |
|---|---|
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl carbamimidothioate |
InChI |
InChI=1S/C8H8N4S/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H3,9,10)(H,11,12) |
InChI Key |
RCHWYDXURDHCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis(3,4-dichlorophenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11043072.png)
![1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11043085.png)

![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide](/img/structure/B11043102.png)
![1,3-dimethyl-7-(phenoxymethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11043107.png)
![1-Nitro-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11043113.png)
![2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11043141.png)
![Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate](/img/structure/B11043147.png)
![Methyl 2-([(3-hydroxypropyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11043148.png)
![6-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043158.png)
![ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B11043164.png)
![5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11043179.png)
![4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11043187.png)
![4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11043195.png)
